Cas no 2162645-08-9 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid)
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid
- 2162645-08-9
- EN300-1286255
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- Inchi: 1S/C24H23NO4S/c1-24(13-22(26)27,12-16-10-11-30-15-16)25-23(28)29-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,15,21H,12-14H2,1H3,(H,25,28)(H,26,27)
- InChI Key: HZTGADXYCKUKJC-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)CC(C)(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 421.13477939g/mol
- Monoisotopic Mass: 421.13477939g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 8
- Complexity: 606
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 104Ų
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1286255-1.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid |
2162645-08-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1286255-50mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid |
2162645-08-9 | 50mg |
$1779.0 | 2023-10-01 | ||
| Enamine | EN300-1286255-100mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid |
2162645-08-9 | 100mg |
$1863.0 | 2023-10-01 | ||
| Enamine | EN300-1286255-250mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid |
2162645-08-9 | 250mg |
$1948.0 | 2023-10-01 | ||
| Enamine | EN300-1286255-500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid |
2162645-08-9 | 500mg |
$2033.0 | 2023-10-01 | ||
| Enamine | EN300-1286255-1000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid |
2162645-08-9 | 1000mg |
$2118.0 | 2023-10-01 | ||
| Enamine | EN300-1286255-2500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid |
2162645-08-9 | 2500mg |
$4150.0 | 2023-10-01 | ||
| Enamine | EN300-1286255-5000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid |
2162645-08-9 | 5000mg |
$6140.0 | 2023-10-01 | ||
| Enamine | EN300-1286255-10000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid |
2162645-08-9 | 10000mg |
$9105.0 | 2023-10-01 |
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid
Research Brief on 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid (CAS: 2162645-08-9)
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid (CAS: 2162645-08-9) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group and thiophene moiety, is primarily utilized in peptide synthesis and drug development. Recent studies have explored its potential applications in modulating protein-protein interactions, enzyme inhibition, and as a building block for novel therapeutics.
The structural uniqueness of this compound lies in its combination of an Fmoc-protected amino acid and a thiophene ring, which imparts both stability and reactivity. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality and ease of removal under mild conditions. Meanwhile, the thiophene moiety contributes to the compound's ability to interact with biological targets, making it a valuable scaffold for drug discovery.
Recent research has focused on optimizing the synthesis of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid to improve yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its suitability for downstream applications. These efforts are critical for scaling up production and facilitating its use in preclinical studies.
One of the most promising applications of this compound is in the development of protease inhibitors. Preliminary studies have demonstrated its efficacy in binding to the active sites of certain proteases, thereby inhibiting their activity. This has implications for treating diseases such as cancer, viral infections, and inflammatory disorders. Additionally, its modular structure allows for further derivatization, enabling researchers to tailor its properties for specific therapeutic targets.
In conclusion, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid represents a versatile and valuable tool in chemical biology and pharmaceutical research. Its unique structural features and potential applications in drug development make it a compound of significant interest. Ongoing research aims to further elucidate its mechanisms of action and explore its therapeutic potential, paving the way for future innovations in medicine.
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